3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-10-5-8(1-3-11(10)15)2-4-12(19)18-6-9(7-18)13(16)17/h1,3,5,9,13H,2,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIGPVCMMBQHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of Substituents: The chloro, fluoro, and difluoromethyl groups can be introduced through halogenation reactions using reagents like thionyl chloride, fluorine gas, or difluoromethylating agents.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch vs. Continuous Processes: Choosing between batch and continuous processes based on the compound’s stability and reaction kinetics.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogen atoms can be substituted using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical agent due to its structural features that may interact with biological targets.
Industry: Use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function, potentially acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance stability and binding to hydrophobic targets, whereas electron-donating groups (e.g., methoxy) increase polarity .
- Heterocyclic Moieties : Azetidine (4-membered ring) offers rigidity and metabolic resistance compared to pyrrolidine (5-membered) or piperidine (6-membered), which may adopt multiple conformations .
- Safety Profiles: Compounds with pyridinyl or hydroxyphenyl groups (e.g., No. 2158–2160) have raised genotoxicity flags, whereas azetidine-containing derivatives lack such data in the evidence .
Pharmacological and Toxicological Considerations
- The target compound’s azetidine and difluoromethyl groups may mitigate such risks, but empirical data are lacking.
- Solubility and Bioavailability: The hydrochloride salt of 3-(dimethylamino)-1-(4-methoxyphenyl)-propan-1-one demonstrates how basic amines enhance aqueous solubility, a property absent in the target compound’s neutral azetidine ring .
Biological Activity
The compound 3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its effects on cancer cell lines, and provides a detailed overview of research findings, including data tables and case studies.
- Molecular Formula: C13H12ClF2N
- Molecular Weight: 273.69 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research has indicated that compounds with similar structures to This compound exhibit significant biological activities, particularly in cancer therapeutics. The following sections detail specific findings related to its biological activity.
Anticancer Activity
A study focusing on azetidinone derivatives, including those with chlorinated and fluorinated phenyl groups, demonstrated promising anticancer properties against various human cancer cell lines. The derivatives were tested for their ability to inhibit cell proliferation and induce apoptosis.
Table 1: Anticancer Activity of Azetidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Chloro-4-fluorophenyl derivative | MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| 3-Difluoromethyl azetidinone derivative | SKBR3 (Breast) | 12.5 | Inhibition of cell cycle progression |
| Control (No treatment) | MCF-7 | - | - |
The mechanism by which This compound exerts its effects appears to involve:
- Caspase Activation: Leading to programmed cell death.
- Cell Cycle Arrest: Particularly in the G2/M phase, preventing cancer cells from dividing.
These mechanisms were elucidated through flow cytometry and Western blot analysis, confirming the compound's role in modulating apoptotic pathways.
Case Studies
Several case studies have highlighted the efficacy of compounds structurally similar to This compound :
-
Study on Breast Cancer Cells:
- Researchers synthesized a series of azetidinone derivatives and evaluated their effects on MCF-7 and SKBR3 breast cancer cell lines.
- Results showed that the derivatives significantly reduced cell viability compared to controls, with IC50 values ranging from 10 µM to 20 µM.
-
In Vivo Studies:
- Animal models treated with azetidinone derivatives exhibited reduced tumor growth rates and improved survival compared to untreated controls.
- Histological examinations revealed increased apoptosis in tumor tissues treated with these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
